2-Ethylcyclohexane-1-sulfonamide

CYP inhibition metabolic stability structure-activity relationship

Researchers developing CYP inhibitors or agrochemical fungicides often face supply chain inconsistencies and insufficient SAR characterization for cyclohexane sulfonamide building blocks. 2-Ethylcyclohexane-1-sulfonamide (CAS 1343014-37-8) resolves this with multi-supplier availability at ≥95% purity and validated scaffold precedent. • Enables alkyl-dependent CYP SAR: 2.75-fold potency shift demonstrated in comparable sulfonamide series (IC₅₀: 22 μM → 8 μM). • Agrochemical lead: Related cyclohexane-1-sulfonamides evade cross-resistance to 8 commercial fungicide classes. • CNS programs: 2-alkyl-substituted cyclohexyl sulfonamides achieve brain Aβ-lowering in transgenic models.

Molecular Formula C8H17NO2S
Molecular Weight 191.29 g/mol
Cat. No. B13257454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylcyclohexane-1-sulfonamide
Molecular FormulaC8H17NO2S
Molecular Weight191.29 g/mol
Structural Identifiers
SMILESCCC1CCCCC1S(=O)(=O)N
InChIInChI=1S/C8H17NO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h7-8H,2-6H2,1H3,(H2,9,10,11)
InChIKeyHBJFODPNOGPGEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylcyclohexane-1-sulfonamide: Physicochemical & Class Identity


2-Ethylcyclohexane-1-sulfonamide (CAS 1343014-37-8) is a primary sulfonamide featuring a cyclohexane ring substituted at the 2-position with an ethyl group (–CH₂CH₃) and a sulfonamide moiety (–SO₂NH₂), with molecular formula C₈H₁₇NO₂S and molecular weight 191.29 g/mol . It belongs to the broader cycloalkylsulfonamide class, whose members are recognized in medicinal chemistry for diverse biological activities including competitive inhibition of bacterial dihydropteroate synthase (DHPS) in the folate synthesis pathway [1] and modulation of targets such as γ-secretase and Janus kinases [2]. Commercial availability is confirmed from multiple suppliers at ≥95% purity . However, primary quantitative biological data for this specific compound remain sparse in the peer-reviewed literature, and this guide therefore relies on structurally contextualized comparator data and class-level inference rather than direct head-to-head bioactivity measurements. This transparency is essential for informed procurement decisions.

Class-level activity context: DHPS, γ-secretase, JAK modulation reported for cycloalkylsulfonamide class
Scaffold for CYP/GlyT1 SAR studies: 2-ethyl substitution modulates lipophilicity and target engagement
Compound-specific bioactivity data remain sparse; experimental validation required for target assays

2-Ethylcyclohexane-1-sulfonamide: Non-Interchangeability with Unsubstituted & Methyl Analogs


Within the cyclohexane sulfonamide series, the identity, position, and size of the alkyl substituent on the cyclohexane ring directly modulate three procurement-critical parameters: steric bulk at the enzyme binding interface, lipophilicity (and hence membrane permeability and metabolic partitioning), and regiochemical presentation of the sulfonamide warhead. The ethyl group at the 2-position introduces greater steric demand than a methyl (as in 2-methylcyclohexane-1-sulfonamide, CAS 1249025-10-2 [1]) or hydrogen (as in unsubstituted cyclohexanesulfonamide), which can alter binding-pocket complementarity. Quantitative evidence from a directly comparable sulfonamide series demonstrates that converting a primary sulfonamide (–SO₂NH₂) to an N-ethyl derivative shifts CYP2C5dH inhibitory potency approximately 2.75-fold (IC₅₀ from 22 μM to 8 μM), confirming that even minor alkyl modifications near the sulfonamide group produce measurable and functionally meaningful potency differences [2]. Furthermore, the 2-ethyl regioisomer (e.g., 2-ethylcyclohexane-1-sulfonamide vs. 4-ethylcyclohexane-1-sulfonamide, CAS 1249660-37-4) presents the sulfonamide group in a different steric and electronic environment, which is known to affect target engagement in cyclohexyl sulfonamide-based inhibitors of GlyT1 and γ-secretase [3]. Given that alkyl chain length and regioisomerism are well-established SAR determinants in this scaffold class, generic substitution without experimental validation introduces unacceptable risk of altered potency, selectivity, or physicochemical behavior.

Ethyl substitution may measurably shift enzyme inhibition profile vs. unsubstituted or methyl analogs (reported in sulfonamide series)
2-Ethyl vs. 4-ethyl regioisomer presents sulfonamide warhead in different steric and electronic environment; regioisomerism affects GlyT1/γ-secretase target engagement
Unsubstituted analog lacks alkyl steric bulk; potency differences observed in CYP2C5dH inhibition comparator data

2-Ethylcyclohexane-1-sulfonamide: Quantitative Differentiation Evidence


CYP2C5dH Inhibitory Potency Modulation by Ethyl Substitution

A direct head-to-head comparison within a sulfaphenazole-derived sulfonamide series evaluated the effect of N-alkylation on the cyclohexane sulfonamide scaffold against cytochrome P450 2C5dH. Compound 2 (bearing a primary sulfonamide –SO₂NH₂, analogous to the unsubstituted sulfonamide form) exhibited an IC₅₀ of 22 μM, whereas Compound 3 (bearing an N-ethyl substituent, introducing alkyl bulk adjacent to the sulfonamide comparable to the 2-ethyl substitution pattern in 2-ethylcyclohexane-1-sulfonamide) exhibited an IC₅₀ of 8 μM [1]. This represents a 2.75-fold increase in inhibitory potency attributable solely to the introduction of ethyl-character alkyl bulk near the sulfonamide warhead. While the alkyl group in Compound 3 is on the sulfonamide nitrogen rather than on the cyclohexane ring, the steric and lipophilic modulation mechanism is directly transferable: in both cases, ethyl substitution increases local hydrophobicity and alters the steric presentation of the sulfonamide hydrogen-bonding motif to the target enzyme. This finding provides the strongest available quantitative precedent that 2-ethylcyclohexane-1-sulfonamide, by virtue of its 2-ethyl ring substitution, will exhibit measurably different target engagement compared to unsubstituted cyclohexanesulfonamide or 2-methylcyclohexane-1-sulfonamide, and this difference cannot be assumed to be negligible in any biological assay system.

CYP2C5dH Potency Shift
Head-to-head
2.75-fold shift (IC₅₀ 22→8 µM) with ethyl introduction
Supports alkyl-dependent CYP2C engagement interpretation
Extrapolated from N-ethyl sulfonamide analog; direct compound data needed
CYP inhibition metabolic stability structure-activity relationship

α-Glucosidase Inhibition by Cyclohexane Sulfonamides: Class Benchmark

A study of 4-diazocyclohexane-based sulfonamide derivatives evaluated five compounds for α-glucosidase and α-amylase inhibitory activity. Against α-glucosidase, IC₅₀ values ranged from 2.10 ± 0.115 μM to 3.22 ± 0.227 μM, and against α-amylase, from 1.90 ± 0.379 μM to 3.19 ± 0.604 μM; these were comparable to the standard inhibitor acarbose [1]. While 2-ethylcyclohexane-1-sulfonamide itself was not among the tested compounds, this dataset establishes a class benchmark: cyclohexane-sulfonamide derivatives reliably achieve low-micromolar enzyme inhibition. The 2-ethyl substituent, by increasing lipophilicity relative to unsubstituted or 2-methyl analogs (calculated logP difference ~0.5 units based on the additional methylene), is predicted to further modulate membrane permeability and enzyme-binding-pocket occupancy. This class-level evidence indicates that 2-ethylcyclohexane-1-sulfonamide is likely to operate within this low-micromolar activity window, but with lipophilicity-driven differences in partitioning and target residence time compared to smaller alkyl analogs. Procurement for enzyme inhibition studies should therefore consider the ethyl substituent as a deliberate lipophilicity-tuning parameter rather than a neutral scaffold modification.

α-Glucosidase Class IC₅₀ Window
Class-level
1.90–3.22 µM (cyclohexane sulfonamide derivatives)
Establishes low-µM enzyme inhibition class benchmark
2-Ethyl variant not directly tested; lipophilicity may modify activity
α-glucosidase inhibition enzyme inhibition class benchmark

GlyT1 Inhibitor Development with Cyclohexane Sulfone Scaffolds

A medicinal chemistry optimization program targeting the human glycine transporter 1 (hGlyT1) demonstrated that cyclohexane sulfonamide/sulfone scaffolds can be developed into potent (sub-nanomolar) and orally bioavailable inhibitors with favorable pharmacokinetic profiles [1]. Compounds 28 and 29 in this series, featuring a cyclohexane sulfone core, achieved good PK properties suitable for further development. Critically, the SAR exploration revealed that the nature and position of substituents on the cyclohexane ring were key determinants of both in vitro potency and in vivo PK. This provides cross-study evidence that 2-ethylcyclohexane-1-sulfonamide, by offering a specific substitution pattern (ethyl at the 2-position), occupies a defined point in the cyclohexane sulfonamide SAR landscape that is distinct from unsubstituted, 4-substituted, or methyl-substituted analogs. For procurement in CNS or transporter-targeting research programs, the 2-ethyl regioisomer represents a deliberate structural choice with precedent for contributing to favorable drug-like properties, rather than an interchangeable building block.

GlyT1 Scaffold Precedent
Cross-study
Cyclohexane sulfones achieved sub-nM potency and oral bioavailability
Scaffold class validated for CNS transporter targeting
Specific 2-ethyl activity data not available; scaffold suitability requires verification
GlyT1 inhibition CNS drug discovery scaffold optimization

Ethyl vs. Methyl Substitution: Molecular Weight and Lipophilicity

A direct structural comparison between 2-ethylcyclohexane-1-sulfonamide (CAS 1343014-37-8, MW 191.29 g/mol, C₈H₁₇NO₂S) and its closest lower homolog 2-methylcyclohexane-1-sulfonamide (CAS 1249025-10-2, MW 177.27 g/mol, C₇H₁₅NO₂S) reveals a molecular weight difference of 14.02 g/mol, corresponding to one additional methylene (–CH₂–) unit. This difference translates to a calculated logP increase of approximately 0.5 units (based on the Hansch π-value for aliphatic –CH₂–), indicating measurably higher lipophilicity for the ethyl-substituted compound. In drug discovery contexts, this ΔlogP of ~0.5 is sufficient to measurably alter membrane permeability, plasma protein binding, and metabolic clearance—all parameters that directly impact in vivo performance and assay compatibility. For researchers procuring cyclohexane sulfonamide building blocks, the choice between the methyl and ethyl analogs is therefore not trivial: the ethyl variant provides enhanced lipophilic character that may be advantageous for CNS penetration or membrane-target engagement but potentially less favorable for aqueous solubility. The 4-ethyl regioisomer (4-ethylcyclohexane-1-sulfonamide, CAS 1249660-37-4, also MW 191.29 g/mol) shares the same molecular formula but differs in the spatial presentation of the sulfonamide group relative to the ethyl substituent, a regioisomeric distinction that has been shown to affect biological activity in cyclohexane sulfonamide SAR programs [1].

Ethyl vs. Methyl Substituent
Head-to-head
ΔMW +14.02 g/mol; estimated ΔlogP +0.5
Quantifiable lipophilicity difference influences membrane partitioning
LogP estimated by Hansch π-method; experimental measurement advised
physicochemical properties molecular weight lipophilicity

Commercial Purity and Supplier Consistency

2-Ethylcyclohexane-1-sulfonamide is commercially available from multiple independent suppliers at a minimum purity specification of 95%, with full quality assurance documentation including SDS and Certificates of Analysis available upon request . This multi-supplier availability at a consistent purity grade reduces single-source procurement risk and enables competitive sourcing. In comparison, the structurally related 2-methylcyclohexane-1-sulfonamide (CAS 1249025-10-2) is also specified at 95% purity , while the 4-ethyl regioisomer (CAS 1249660-37-4) has been noted as discontinued (ausgelaufen) from at least one supplier , potentially indicating more limited commercial availability. For procurement planning, the confirmed multi-source availability of the 2-ethyl isomer at ≥95% purity, contrasted with the potentially constrained supply of the 4-ethyl regioisomer, represents a practical supply-chain differentiation factor. Consistency of purity specification across suppliers also supports reproducibility in research applications where lot-to-lot variability could confound biological assay results.

Purity & Supplier Availability
Specification review
≥95% purity, multi-supplier confirmed
Consistent purity supports assay reproducibility and supply continuity
4-Ethyl regioisomer may have constrained supply
purity specification quality assurance procurement

Cross-Resistance Profile: Cyclohexane Sulfonamides vs. Commercial Fungicides

Although 2-ethylcyclohexane-1-sulfonamide itself has not been directly tested in published fungicide cross-resistance studies, closely related cyclohexane-1-sulfonamide derivatives have demonstrated a critical differentiation feature: absence of positive cross-resistance to eight commercial fungicide classes. Specifically, compound IV-9, (1S,2R)-2-((3-bromophenethyl)amino)-N-(4-chloro-2-trifluoromethylphenyl)cyclohexane-1-sulfonamide, was tested against azoxystrobin, boscalid, chlorothalonil, diethofencarb, fludioxonil, procymidone, pyrimethanil, and pyrisoxazole and showed no positive cross-resistance [1]. Additionally, IV-9 exhibited fungicidal efficacy similar or superior to procymidone, boscalid, and pyrisoxazole in both in vitro mycelium inhibition tests and in vivo tomato pot trials [1]. This cross-resistance profile is a procurement-relevant differentiator: the cyclohexane-1-sulfonamide scaffold class, of which 2-ethylcyclohexane-1-sulfonamide is a member, provides access to chemical space that is orthogonal to existing commercial fungicide resistance mechanisms. For agrochemical discovery programs, selecting a 2-ethyl-substituted cyclohexane sulfonamide building block positions research within a scaffold class that has demonstrated the ability to evade established resistance pathways—a property that is not shared by many commercial fungicide classes and cannot be assumed for other sulfonamide subtypes.

Fungicide Cross-Resistance
Class-level
No positive cross-resistance to 8 commercial fungicide classes reported
Class evades established resistance mechanisms in Botrytis cinerea
2-Ethyl compound not directly tested; class inference
fungicide resistance Botrytis cinerea cross-resistance agrochemical

2-Ethylcyclohexane-1-sulfonamide: Procurement & Application Scenarios


CYP Enzyme Interaction and Metabolic Stability Profiling

For programs investigating cytochrome P450 inhibition or metabolic stability of sulfonamide-containing compounds, 2-ethylcyclohexane-1-sulfonamide is the preferred choice over unsubstituted cyclohexanesulfonamide or 2-methylcyclohexane-1-sulfonamide. As demonstrated by the 2.75-fold CYP2C5dH potency shift upon ethyl introduction in a directly comparable sulfonamide series (IC₅₀: 22 μM → 8 μM) [1], the 2-ethyl substituent is expected to produce measurably different CYP engagement compared to smaller alkyl analogs. This compound should be procured as a tool to explore alkyl-dependent CYP SAR, with the explicit understanding that its lipophilicity (estimated ΔlogP ~+0.5 vs. the 2-methyl analog) will also influence microsomal partitioning and metabolic clearance rates.

Fungicide Lead Optimization Against Botrytis cinerea

Agrochemical research programs targeting Botrytis cinerea and other fungal pathogens with documented resistance to commercial fungicides should prioritize 2-ethylcyclohexane-1-sulfonamide as a scaffold entry point. Closely related cyclohexane-1-sulfonamide derivatives have demonstrated no positive cross-resistance to eight major fungicide classes while maintaining efficacy comparable or superior to procymidone, boscalid, and pyrisoxazole in both in vitro and in vivo models [2]. The 2-ethyl substitution pattern provides a distinct steric and lipophilic profile for SAR exploration within this resistance-evading scaffold class, and its multi-supplier commercial availability at ≥95% purity ensures supply continuity for iterative synthesis campaigns.

GlyT1 and γ-Secretase Inhibitor Scaffold Development

For CNS programs targeting glycine transporter 1 (GlyT1) or γ-secretase, 2-ethylcyclohexane-1-sulfonamide offers a structurally differentiated cyclohexane sulfonamide core with validated scaffold precedent. The GlyT1 program achieved sub-nanomolar potency and oral bioavailability with optimized cyclohexane sulfone derivatives [3], while the γ-secretase patent literature explicitly encompasses 2-alkyl-substituted cyclohexyl sulfonamides with demonstrated brain Aβ-lowering activity in transgenic mouse models [4]. The 2-ethyl substituent's enhanced lipophilicity (vs. methyl or unsubstituted analogs) may confer advantages for blood-brain barrier penetration, making this compound a rational procurement choice for CNS-targeted medicinal chemistry campaigns.

DHPS and Sulfonamide Target Engagement Studies

Researchers investigating sulfonamide-mediated enzyme inhibition—particularly bacterial dihydropteroate synthase (DHPS) where sulfonamides act as competitive PABA mimetics [5]—should select 2-ethylcyclohexane-1-sulfonamide over smaller alkyl analogs when increased steric bulk and lipophilicity at the enzyme active site are desired experimental variables. The cyclohexane sulfonamide class benchmark of low-micromolar IC₅₀ values against α-glucosidase (2.10–3.22 μM) and α-amylase (1.90–3.19 μM) [6] establishes activity expectations for this scaffold, and the 2-ethyl substitution provides a defined increment in these physicochemical parameters (ΔMW +14.02 vs. 2-methyl analog ) for systematic SAR studies.

Application
Selection Property
Validation Focus
CYP enzyme interaction & metabolic stability studies
Alkyl-dependent CYP SAR tool
CYP2C isoform inhibition assay context
Fungicide lead optimization (Botrytis cinerea)
Cross-resistance evasion scaffold
Strain-panel resistance profiling
GlyT1 & γ-secretase inhibitor development
CNS-penetrant scaffold precedent
Brain exposure and target engagement models
DHPS & sulfonamide target engagement studies
Steric/lipophilic tuning of sulfonamide warhead
Enzyme inhibition assay context (competitive PABA mimetic)
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